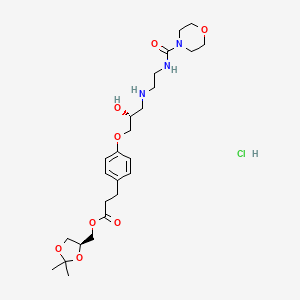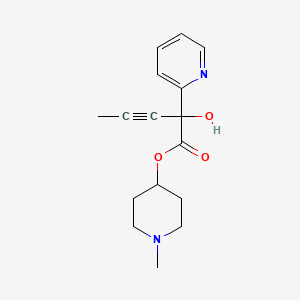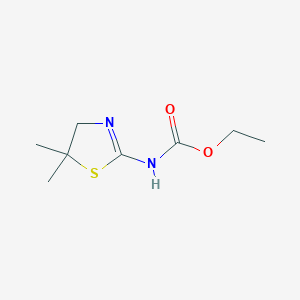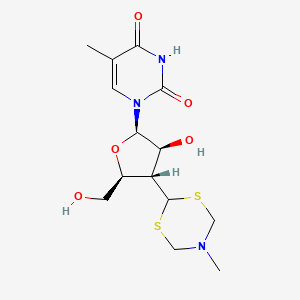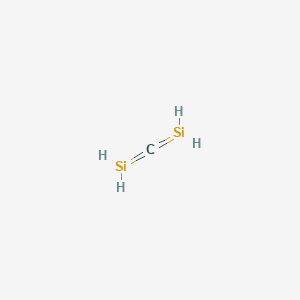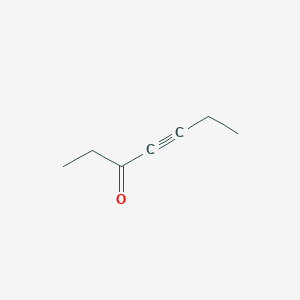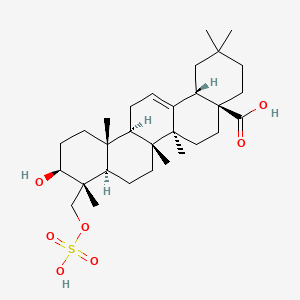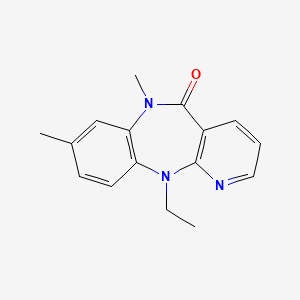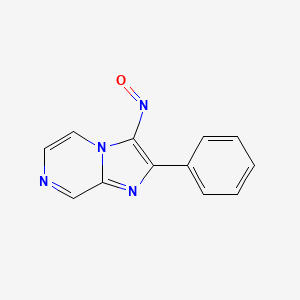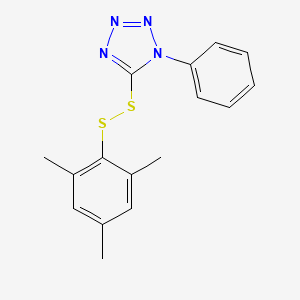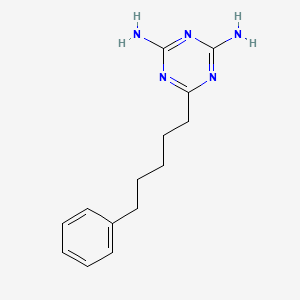
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of a suitable triazine precursor with a phenylpentyl derivative. One common method is the nucleophilic substitution reaction where a triazine compound reacts with a phenylpentyl amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps often include the preparation of the triazine ring, followed by the introduction of the phenylpentyl group through a series of reactions. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The phenylpentyl group can enhance its binding affinity to specific targets, leading to inhibition or activation of biological pathways. The triazine ring plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
6-(5-Phenylpentyl)-2,2’-bipyridine: This compound has a similar phenylpentyl group but features a bipyridine ring instead of a triazine ring.
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine derivatives: Various derivatives with different substituents on the triazine ring.
Uniqueness
This compound is unique due to its specific combination of a triazine ring and a phenylpentyl group. This combination imparts distinct chemical properties and potential applications that are not observed in other similar compounds. The triazine ring provides stability and reactivity, while the phenylpentyl group enhances its binding affinity and specificity for certain targets.
Properties
CAS No. |
3275-46-5 |
|---|---|
Molecular Formula |
C14H19N5 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
6-(5-phenylpentyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H19N5/c15-13-17-12(18-14(16)19-13)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H4,15,16,17,18,19) |
InChI Key |
BZJOTVNQUCZHMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


